molecular formula C17H15ClN2OS B11775835 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide

Cat. No.: B11775835
M. Wt: 330.8 g/mol
InChI Key: YPNLGSYRERRWRC-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom in their ring structure, which is a common feature in thiophene derivatives.

Preparation Methods

The synthesis of 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by overnight stirring at room temperature . Industrial production methods may involve more scalable and economical approaches, such as solvent-free reactions or the use of continuous flow reactors.

Chemical Reactions Analysis

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses .

Comparison with Similar Compounds

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide can be compared with other similar compounds, such as:

Biological Activity

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 331869-89-7
  • Molecular Formula : C17H16ClN2OS

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor , anti-inflammatory , and antioxidant agent. The tetrahydrobenzo[b]thiophene core is recognized for its ability to interact with multiple biological targets, making it a versatile scaffold in drug discovery.

Antitumor Activity

Research indicates that compounds with the tetrahydrobenzo[b]thiophene structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
5MCF712.5Tubulin inhibition
11HePG215.0Induction of apoptosis
12A54910.0Cell cycle arrest

These findings suggest that the compound may exert its antitumor effects through mechanisms such as tubulin inhibition and induction of apoptosis, similar to known chemotherapeutic agents like paclitaxel .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes key findings:

StudyModelResult
Study AMacrophages (LPS-induced)40% reduction in TNF-alpha at 10 μM
Study BMouse model of arthritisReduced swelling by 30%

These results indicate that the compound may be a candidate for treating inflammatory diseases by modulating immune responses .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated notable inhibition of lipid peroxidation and free radical scavenging activity:

Assay TypeIC50 (μM)Comparison
DPPH Scavenging25Comparable to ascorbic acid
ABTS Assay20Strong antioxidant potential

These findings highlight the compound's potential utility in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • In Vivo Studies : Animal models have shown that administration of this compound leads to a significant reduction in tumor size in xenograft models.
  • Molecular Docking Studies : Computational analyses reveal strong binding affinities to key proteins involved in cancer progression and inflammation.
  • Structure-Activity Relationship (SAR) : Modifications to the tetrahydrobenzo[b]thiophene core have been explored to enhance potency and selectivity against specific targets.

Properties

Molecular Formula

C17H15ClN2OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C17H15ClN2OS/c1-10-5-6-13-14(9-19)17(22-15(13)7-10)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21)

InChI Key

YPNLGSYRERRWRC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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